Pyrazole, 1-(trimethylsilyl)-

Description

BenchChem offers high-quality Pyrazole, 1-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 1-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

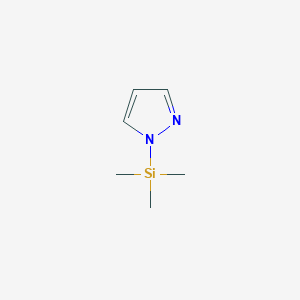

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyrazol-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXARFPMROXNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342317 | |

| Record name | Pyrazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-75-7 | |

| Record name | 1-(Trimethylsilyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Framework of 1 Trimethylsilyl 1h Pyrazole

Precise Chemical Naming and IUPAC Convention for N-Silylated Pyrazoles

The compound with the chemical formula C₆H₁₂N₂Si is formally known as 1-(trimethylsilyl)-1H-pyrazole. nih.govchemspider.com According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its preferred name is trimethyl(pyrazol-1-yl)silane . nih.gov This name clarifies that a trimethylsilyl (B98337) group is attached to the nitrogen atom at position 1 of the pyrazole (B372694) ring.

The designation "1H-pyrazole" indicates that the nitrogen at position 1 bears a hydrogen atom in the parent pyrazole molecule. In this derivative, the hydrogen is substituted by a trimethylsilyl (TMS) group. Other synonyms for this compound include Pyrazole, 1-(trimethylsilyl)-, 1-(Trimethylsilyl)pyrazole, and N-trimethylsilylpyrazole. nih.govchemspider.com The Chemical Abstracts Service (CAS) registry number for this compound is 18156-75-7. nih.gov

It is important to distinguish this isomer from other silylated pyrazoles, such as 3-(trimethylsilyl)pyrazole (B12972165) or 4-(trimethylsilyl)pyrazole, where the trimethylsilyl group is attached to a carbon atom of the pyrazole ring. nih.govmdpi.comencyclopedia.pub The nomenclature for N-silylated azoles, including pyrazoles, is a critical aspect of their study, as the position of the silyl (B83357) group dictates the compound's chemical and physical properties. researchgate.net

Table 1: Chemical Identifiers for 1-(Trimethylsilyl)-1H-pyrazole

| Identifier | Value |

| IUPAC Name | trimethyl(pyrazol-1-yl)silane |

| Other Names | 1-(Trimethylsilyl)-1H-pyrazole, Pyrazole, 1-(trimethylsilyl)- |

| CAS Number | 18156-75-7 |

| Molecular Formula | C₆H₁₂N₂Si |

| Molecular Weight | 140.26 g/mol |

| InChI | InChI=1S/C6H12N2Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,1-3H3 |

| SMILES | CSi(C)N1C=CC=N1 |

Data sourced from PubChem nih.gov

Conformational and Tautomeric Considerations in N-Silylated Pyrazole Systems

N-silylated pyrazoles, such as 1-(trimethylsilyl)-1H-pyrazole, exhibit dynamic processes known as silylotropy and prototropy. researchgate.netresearchgate.netcsic.es These phenomena involve the migration of silyl groups or protons between the two nitrogen atoms of the pyrazole ring and are often studied using dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. researchgate.net

Silylotropy is a type of metallotropy where a silyl group, in this case, the trimethylsilyl (TMS) group, migrates between the two nitrogen atoms (N1 and N2) of the pyrazole ring. researchgate.net This intramolecular rearrangement is a thermally activated process. For 1-(trimethylsilyl)-1H-pyrazole, the silylotropic barrier has been a subject of both experimental and theoretical studies. researchgate.netresearchgate.netcsic.es Density Functional Theory (DFT) calculations have been employed to elucidate the mechanism of this migration. researchgate.netresearchgate.netcsic.es These calculations suggest a transition state where the silicon atom is bonded to both nitrogen atoms of the pyrazole ring. researchgate.net

Prototropy , or prototropic tautomerism, is the migration of a proton. While more common in NH-unsubstituted pyrazoles, it can also be observed in C-silylated pyrazoles like 4-trimethylsilyl-1H-pyrazole. researchgate.netresearchgate.netcsic.es In this case, the proton on the nitrogen atom can migrate between the N1 and N2 positions. This process is often facilitated by solvent molecules that can act as proton carriers. researchgate.net

A comparative study of the dynamic processes in different trimethylsilyl-1H-pyrazoles reveals the energy barriers associated with these migrations. The silylotropic barrier in 1-(trimethylsilyl)-1H-pyrazole has been calculated and compared with experimental values, showing a satisfactory agreement. researchgate.netresearchgate.netcsic.es

Table 2: Calculated and Experimental Energy Barriers for Dynamic Processes in Trimethylsilyl-1H-pyrazoles (kJ mol⁻¹)

| Compound | Dynamic Process | Calculated Barrier (Gas Phase) | Experimental Barrier |

| 4-trimethylsilyl-1H-pyrazole | Prototropy | - | 49.8 |

| 1-trimethylsilyl-1H-pyrazole | Silylotropy | 102.5 | 96.7 |

| 1-trimethylsilyl-4-methyl-1H-pyrazole | Silylotropy | 98.0 | - |

Data sourced from a theoretical study by Claramunt, Elguero, and Alkorta. researchgate.netresearchgate.net

The presence of a trimethylsilyl group on the pyrazole ring significantly influences its electronic structure, dynamics, and aromaticity. researchgate.netmdpi.com The TMS group is known for its electron-donating effect in π-electron systems, which can alter the charge distribution within the pyrazole ring. mdpi.com

The influence of the TMS group is evident in the NMR chemical shifts of the pyrazole ring protons and carbons. researchgate.netresearchgate.netcsic.es Theoretical calculations of ¹H, ¹³C, ¹⁵N, and ²⁹Si chemical shifts for 1-(trimethylsilyl)-1H-pyrazole show good agreement with experimental data, providing a detailed picture of the electronic environment of the molecule. researchgate.netresearchgate.netcsic.es

The dynamic behavior of the pyrazole ring is also affected. The silylotropic process in 1-(trimethylsilyl)-1H-pyrazole is a direct consequence of the lability of the N-Si bond, which allows for the migration of the TMS group. researchgate.net This dynamic process is distinct from the prototropic tautomerism observed in NH-unsubstituted pyrazoles. researchgate.netbeilstein-journals.org

Regarding aromaticity, the pyrazole ring is an aromatic heterocycle. The introduction of a trimethylsilyl group at the N1 position can modulate this aromaticity. While a comprehensive study on the aromaticity of 1-(trimethylsilyl)-1H-pyrazole was not found in the provided search results, the effect of substituents on the aromaticity of pyrazole is a known phenomenon. beilstein-journals.org The electron-donating nature of the TMS group could potentially increase the electron density in the ring, thereby influencing its aromatic character. The dynamic silylotropic process, where the TMS group moves between the two nitrogen atoms, implies a delocalization of the π-electrons across the pyrazole ring, which is a hallmark of aromaticity. researchgate.net The stability of the pyrazole ring in this compound is also a testament to its retained aromatic character. acs.org

Table 3: Calculated and Experimental NMR Chemical Shifts (ppm) for 1-(Trimethylsilyl)-1H-pyrazole

| Nucleus | Atom Position | Calculated (GIAO) | Experimental |

| ¹H | H3 | 7.47 | 7.56 |

| H4 | 6.17 | 6.21 | |

| H5 | 7.17 | 7.70 | |

| ¹³C | C3 | 140.1 | 141.0 |

| C4 | 105.0 | 105.7 | |

| C5 | 128.9 | 129.5 | |

| ²⁹Si | Si | -3.7 | 0.0 |

Data sourced from a theoretical study by Claramunt, Elguero, and Alkorta. researchgate.netresearchgate.net

Synthetic Methodologies for 1 Trimethylsilyl 1h Pyrazole and Its Derivatives

Direct Silylation Approaches to N-Silylated Pyrazoles

Direct silylation of pyrazole (B372694) represents the most straightforward route to N-silylated pyrazoles. This method typically involves the deprotonation of the pyrazole nitrogen followed by quenching with a silylating agent. While specific conditions for the direct synthesis of 1-(trimethylsilyl)-1H-pyrazole were not detailed in the provided search results, the general principle is a common practice in organic synthesis. The reaction of pyrazole with a suitable base, such as an alkali metal hydride or an organolithium reagent, generates the pyrazolide anion, which then reacts with a trimethylsilyl (B98337) halide (e.g., trimethylsilyl chloride) to yield the desired N-silylated product. The efficiency of this process can be influenced by the choice of base, solvent, and reaction temperature.

Multicomponent Reaction Strategies for Pyrazole Synthesis Featuring Trimethylsilyl Reagents or Intermediates

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. ajgreenchem.com Several strategies have been developed for the synthesis of pyrazole derivatives that incorporate trimethylsilyl groups.

1,3-Dipolar Cycloaddition Reactions Involving Trimethylsilyl Diazomethane and Alkynes

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classical and effective method for constructing the pyrazole ring. mdpi.comyoutube.comyoutube.com Trimethylsilyldiazomethane (B103560) has emerged as a valuable reagent in this context. nih.govnih.gov The reaction between trimethylsilyldiazomethane and an alkyne proceeds to form a pyrazole, often with the trimethylsilyl group influencing the regioselectivity of the addition. nih.gov

For instance, the reaction of trimethylsilyldiazomethane with α,β-unsaturated esters leads to the formation of 1-pyrazolines, which can then isomerize to more stable 2-pyrazolines or undergo desilylation. nih.govnih.gov The specific outcome is highly dependent on the steric and electronic nature of the substituents on the dipolarophile. nih.gov A general procedure for the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane to alkynes involves reacting the two components, often with heating, to afford the corresponding pyrazole product. rsc.org For example, the reaction of trimethylsilyldiazomethane with ethyl propiolate yields ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate. rsc.orgthieme-connect.com

A study on the continuous-flow 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane demonstrated the synthesis of pyrazoles 36a and 36b, highlighting a modern approach to this classical reaction. researchgate.net

Oxidative N-N Bond Coupling in Titanium Imido Complexes for Pyrazole Formation with Relevance to Silylated Intermediates

A novel multicomponent approach to pyrazole synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govnih.govscispace.comacs.org This method circumvents the need for potentially hazardous hydrazine (B178648) reagents by forming the N-N bond in the final step through an oxidation-induced coupling on a titanium center. nih.govnih.govthieme-connect.com The key intermediate in this process is a diazatitanacyclohexadiene, which is generated from the coupling of an alkyne and a nitrile with a Ti imido complex. nih.govnih.govscispace.com Subsequent 2-electron oxidation of this intermediate triggers an electrocyclic ring closure, analogous to a Nazarov-type cyclization, to yield the pyrazole product. nih.govnih.govthieme-connect.com

While the direct synthesis of 1-(trimethylsilyl)-1H-pyrazole using this method is not explicitly detailed, the versatility of this approach in creating multisubstituted pyrazoles suggests its potential applicability. nih.govscispace.com The process is notable for its modularity and the use of readily available starting materials, with titanium imido complexes being preparable in a single pot from TiCl₄(THF)₂. nih.govthieme-connect.com

Transition Metal-Catalyzed Syntheses Involving Trimethylsilyl-Substituted Pyrazoles

Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds, including pyrazoles.

Palladium-Catalyzed C-H Activation and Silylation Reactions of Pyrazole Derivatives

Palladium-catalyzed C-H activation has become a significant strategy for the formation of C-Si bonds. researchgate.netresearchgate.netrsc.orgnih.gov This approach allows for the direct introduction of a silyl (B83357) group onto the pyrazole ring. A simple and efficient method has been developed for the synthesis of silylated heterocycles through the palladium-catalyzed activation of a non-activated C(sp³)–H bond alpha to a silicon atom. researchgate.netx-mol.com This reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. researchgate.netx-mol.com

Furthermore, iridium-catalyzed silylation of five-membered heteroarenes, including pyrazoles, has been shown to occur with high regioselectivity, primarily dictated by steric effects. nih.govchemrxiv.org For instance, the silylation of 1,3-dimethylpyrazole (B29720) occurs selectively at the 5-position. nih.gov These silylated pyrazoles are valuable intermediates that can undergo further transformations, such as cross-coupling reactions. nih.gov Ruthenium-catalyzed ortho-silylation of 1-arylpyrazole derivatives has also been reported, where the pyrazole nitrogen atoms play a crucial role in directing the silylation. thieme-connect.com

Palladium-Catalyzed N-Arylation of 3-Trimethylsilylpyrazole Derivatives

Palladium-catalyzed N-arylation represents an efficient method for the synthesis of N-arylpyrazoles. nih.govacs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org In this context, 3-trimethylsilylpyrazole has been identified as an excellent substrate for coupling with aryl triflates. nih.govacs.orgresearchgate.net The use of tBuBrettPhos as a ligand facilitates the efficient C-N coupling of a variety of aryl triflates, including those with ortho-substituents, with 3-trimethylsilylpyrazole, affording 1-aryl-3-trimethylsilylpyrazoles in high yields. nih.govacs.org These products serve as versatile templates for further derivatization through regioselective halogenation at the 3-, 4-, and 5-positions of the pyrazole ring. nih.govacs.orgresearchgate.net

The following table summarizes the yields of various N-aryl-3-trimethylsilylpyrazoles obtained through this palladium-catalyzed coupling reaction.

| Aryl Triflates | Product | Yield (%) |

| Phenyl triflate | 1-Phenyl-3-(trimethylsilyl)pyrazole | 95 |

| 4-Tolyl triflate | 1-(4-Tolyl)-3-(trimethylsilyl)pyrazole | 96 |

| 4-Methoxyphenyl triflate | 1-(4-Methoxyphenyl)-3-(trimethylsilyl)pyrazole | 98 |

| 2-Tolyl triflate | 1-(2-Tolyl)-3-(trimethylsilyl)pyrazole | 92 |

Data compiled from a study by Onodera et al. nih.gov

Copper-Catalyzed Cyclocondensation Reactions with Relevance to Silylated Pyrazoles

Copper-catalyzed reactions have become a cornerstone in heterocyclic synthesis, offering efficient and mild pathways to a variety of structures, including pyrazoles. While direct copper-catalyzed cyclocondensation to form 1-(trimethylsilyl)pyrazole is not the most common route, the principles of copper catalysis in pyrazole synthesis are highly relevant. Typically, these syntheses involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. thieme-connect.demdpi.com

Copper (II) nitrate, for example, has been effectively used as a catalyst in the condensation of substituted hydrazines with 1,3-diketones. mdpi.com This method is notable for its mild, acid-free conditions, proceeding at room temperature with short reaction times. thieme-connect.demdpi.com The general mechanism involves the coordination of the copper catalyst, facilitating the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

The relevance of these methods to silylated pyrazoles lies in their potential adaptation. For instance, a copper-catalyzed three-component reaction has been developed for the synthesis of N-substituted pyrazoles using β-dimethylamino vinyl ketones, hydrazine, and aryl halides. mdpi.combeilstein-journals.org This highlights copper's role in facilitating C-N bond formation, which could conceptually be extended to N-silylation, although direct silylation with silyl halides is more conventional. beilstein-journals.org

Furthermore, copper catalysts are employed in cascade reactions to build the pyrazole core. One such strategy involves a relay oxidation process where copper promotes N-O bond cleavage and subsequent C-C, C-N, and N-N bond formations to yield pyrazoles from oxime acetates, amines, and aldehydes. nih.gov Another approach uses copper catalysis for the hydroamination of cyclopropenes with pyrazoles, demonstrating the formation of a C-N bond at the pyrazole nitrogen under mild conditions. nih.gov These versatile copper-catalyzed methodologies provide a framework that could be explored for the synthesis of silylated pyrazoles, potentially by using silylated starting materials or integrating a silylation step into the sequence.

Table 1: Examples of Copper-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Key Feature | Reference |

|---|---|---|---|

| Cu(NO3)2·3H2O | Substituted Hydrazines + 1,3-Diketones | Mild, acid-free conditions at room temperature. | thieme-connect.demdpi.com |

| Copper Catalyst | Oxime Acetates + Amines + Aldehydes | Relay oxidative process involving multiple bond formations. | nih.gov |

| CuI | Phenylhydrazones + Dialkyl Ethylenedicarboxylates | Efficient synthesis of polysubstituted pyrazoles. | organic-chemistry.org |

| CuBr-bpy | Hydrazines + 1,3-Diketones + Diorganyl Diselenides | One-pot synthesis of 4-organylselanylpyrazoles. | researchgate.net |

Regioselective Synthesis of Silylated Pyrazole Derivatives

Regioselectivity is a critical aspect of pyrazole synthesis, as the arrangement of substituents on the heterocyclic ring dictates the molecule's properties and function. Several strategies have been developed to control the placement of silyl groups and other functionalities on the pyrazole core.

One powerful method for the regioselective synthesis of C5-silylated pyrazoles involves the directed metalation of an N-H pyrazole. researchgate.net This is typically achieved by treating the pyrazole with a strong base like lithium diisopropylamide (LDA) to deprotonate the most acidic proton, followed by quenching with a chlorosilane, such as trimethylsilyl chloride. researchgate.net This sequence reliably introduces the silyl group at a specific carbon atom.

Another significant regioselective method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. The reaction between trimethylsilyldiazomethane and various alkynes serves as an effective route to pyrazoles where the position of the trimethylsilyl group is determined by the alkyne's substitution pattern. mdpi.comrsc.org For instance, cycloaddition with terminal alkynes can lead to specific regioisomers. A catalyst-free approach heating the diazo compound and the alkyne also yields pyrazoles, and the use of ethyl-5-(trimethylsilyl)-1H-pyrazole-3-carboxylate has been documented through this method. rsc.org

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a classic approach where regioselectivity can be a challenge. However, by carefully selecting the reaction conditions and the nature of the reactants, a preferred regioisomer can often be obtained. mdpi.comgoogle.com For example, the reaction of methylhydrazine with β-ketoesters can lead to mixtures of pyrazole isomers, but specific solvents or catalysts can influence the ratio of the products. google.com While not always specific to silylation, these principles are fundamental for controlling the structure of any substituted pyrazole.

Furthermore, post-functionalization of a pre-formed pyrazole ring is a viable strategy. For example, regioselective halogenation of a pyrazole followed by a metal-halogen exchange and subsequent quenching with a silyl electrophile can install a silyl group at a defined position. researchgate.net

Table 2: Methodologies for Regioselective Synthesis of Silylated Pyrazoles

| Method | Reactants | Resulting Silylated Product Type | Key Aspect | Reference |

|---|---|---|---|---|

| Directed Metalation | Pyrazole + LDA + Chlorosilane | C5-Silylated Pyrazoles | Regioselective deprotonation-silylation sequence. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Trimethylsilyldiazomethane + Alkyne | C-Silylated Pyrazoles | Regiochemistry controlled by alkyne substituents. | mdpi.comrsc.org |

| Cyclocondensation | Unsymmetrical 1,3-Diketone + Hydrazine | Regioisomeric Pyrazoles | Reaction conditions influence isomer ratio. | mdpi.comgoogle.com |

Green Chemistry Approaches and Alternative Reaction Conditions (e.g., Sonication Method)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles, aiming to reduce environmental impact through milder conditions, shorter reaction times, and the use of benign solvents. benthamdirect.com Sonication, or the use of ultrasonic irradiation, has emerged as a prominent alternative energy source in this field. researchgate.netorientjchem.org

The sonication method has been successfully used for the synthesis of pyrazole derivatives via the cyclization of various precursors. orientjchem.org Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.com This often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net A key advantage is the ability to conduct reactions at or near room temperature, which is energy-efficient and can improve selectivity. orientjchem.orgresearchgate.net

Protocols have been developed for pyrazole synthesis under ultrasonic irradiation that are catalyst-free and use water as a solvent, further enhancing their green credentials. nih.gov For example, a one-pot, multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and active methylene (B1212753) compounds in water under ultrasound provides a simple and efficient route to pyrazoles without the need for traditional purification steps like column chromatography. nih.gov The use of recyclable catalysts, such as Amberlyst resin, under ultrasonic conditions also represents a sustainable approach to pyrazole synthesis. researchgate.net

While specific examples detailing the synthesis of 1-(trimethylsilyl)pyrazole using sonication are not extensively documented in the reviewed literature, these green methodologies are broadly applicable to the synthesis of the pyrazole core. Their efficiency and environmentally friendly nature make them highly attractive alternatives to classical synthetic procedures. benthamdirect.com

Table 3: Green Synthetic Approaches for Pyrazoles

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Sonication (Ultrasound) | Use of ultrasonic irradiation, often at room temperature. | Shorter reaction times, higher yields, energy efficiency. | researchgate.netorientjchem.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions rapidly. | Drastic reduction in reaction time, improved yields. | benthamdirect.comscielo.br |

| Water as Solvent | Reactions conducted in an aqueous medium. | Environmentally benign, safe, and economical. | nih.govfrontiersin.org |

| Catalyst-Free Conditions | Reactions proceed without a catalyst. | Simplified workup, reduced cost and toxicity. | rsc.orgnih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Trimethylsilyl 1h Pyrazole

Role of the Trimethylsilyl (B98337) Group as a Protecting Group in Synthetic Sequences

The trimethylsilyl group is a versatile protecting group for the N-H of pyrazoles, facilitating various synthetic manipulations that would otherwise be challenging. Its primary function is to block the acidic proton of the pyrazole (B372694) nitrogen, thereby preventing unwanted side reactions and allowing for regioselective functionalization of the pyrazole core. nih.gov For instance, the protection of the pyrazole amine group with a silyl (B83357) group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, enables C-H arylation reactions that are not feasible with free N-H pyrazoles due to their propensity to deactivate the catalyst. nih.gov

The stability of the silyl protecting group under various reaction conditions is a key advantage. For example, the SEM group is stable under catalytic arylation conditions, which typically involve a palladium catalyst, a ligand, a base, and a solvent at elevated temperatures. nih.gov This stability allows for sequential C-arylations, providing a pathway to fully substituted pyrazoles with precise control over the position of all substituents. nih.gov

Furthermore, the TMS group can be readily cleaved under mild conditions, a crucial feature for a protecting group. This deprotection step regenerates the N-H functionality, allowing for further synthetic modifications or the introduction of different substituents at the nitrogen atom. The ease of removal, often achieved with fluoride (B91410) reagents or under acidic or basic conditions, makes the TMS group an attractive choice in multi-step syntheses.

The steric bulk of the trimethylsilyl group can also play a role in directing the regioselectivity of reactions. For example, in the alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM chloride), the bulky TMS group favors the formation of the N1-alkylated product.

Organometallic Transformations and Directed Lithiation Chemistry Involving N-Silylated Pyrazoles

The presence of a trimethylsilyl group on the pyrazole ring opens up avenues for a variety of organometallic transformations, most notably directed lithiation reactions. These reactions provide a powerful tool for the regioselective functionalization of the pyrazole core.

The C5-position of the pyrazole ring is the most acidic, making it susceptible to deprotonation by strong bases like organolithium reagents. nih.gov The N-silyl group, while primarily a protecting group, can also influence the regioselectivity of lithiation. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group, for instance, has been utilized as a directing group for the lithiation of azoles, including pyrazoles. nih.gov

Once the pyrazole is lithiated, the resulting organolithium species can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C5-position. This two-step sequence of directed lithiation followed by electrophilic trapping is a cornerstone of pyrazole chemistry, enabling the synthesis of a diverse array of substituted pyrazoles. For example, 1-phenylpyrazoles can be lithiated with butyllithium (B86547) and subsequently trapped with trimethylsilyl chloride to introduce a TMS group at specific positions. oup.com The regioselectivity of this process can be influenced by substituents on the pyrazole ring. oup.com

The versatility of this approach is demonstrated by the synthesis of 5-substituted 1-hydroxypyrazoles through the directed lithiation of 1-(benzyloxy)pyrazole. acs.org Similarly, the full functionalization of the pyrazole ring can be achieved through successive regioselective metalations using reagents like TMPMgCl·LiCl, followed by trapping with various electrophiles to yield trisubstituted pyrazoles. nih.gov This method has been successfully applied to the synthesis of the acaricide Tebufenpyrad. nih.gov

The following table summarizes the outcomes of directed lithiation and subsequent electrophilic functionalization of various pyrazole derivatives:

| Starting Material | Lithiating Agent | Electrophile | Product(s) | Reference(s) |

| 1-Phenyl-3,5-bis(trifluoromethyl)pyrazole | Butyllithium | Trimethylsilyl chloride | 4-TMS-pyrazole | oup.com |

| 1-Phenyl-3,5-dimethylpyrazole | Butyllithium | Trimethylsilyl chloride | o-TMS-phenyl-pyrazole | oup.com |

| 1-Phenyl-5-methyl-3-trifluoromethylpyrazole | Butyllithium | Trimethylsilyl chloride | 5-(TMS-methyl)pyrazole and 1-(o-TMS-phenyl)-5-(TMS-methyl)pyrazole | oup.com |

| 1-Phenyl-3-methyl-5-trifluoromethylpyrazole | Butyllithium | Trimethylsilyl chloride | o-TMS-phenyl-pyrazole and 4-TMS-pyrazole | oup.com |

| 1-(Benzyloxy)pyrazole | n-Butyllithium | Various electrophiles | 5-Substituted 1-hydroxypyrazoles | acs.org |

This table is interactive. You can filter and sort the data to explore the different reaction outcomes.

Nucleophilic Substitution Reactions at the Pyrazole Ring and Silicon Center

1-(Trimethylsilyl)pyrazole and its derivatives can undergo nucleophilic substitution reactions at both the pyrazole ring and the silicon center. The reactivity at each site is dependent on the nature of the nucleophile and the reaction conditions.

The pyrazole ring itself is generally susceptible to nucleophilic attack at the C3 and C5 positions, which are rendered electrophilic by the adjacent nitrogen atoms. researchgate.netmdpi.com However, the presence of the N-trimethylsilyl group can influence this reactivity.

More commonly, the silicon-nitrogen bond in 1-(trimethylsilyl)pyrazole is susceptible to cleavage by nucleophiles. This reaction is essentially a nucleophilic substitution at the silicon center. For example, the reaction of 1-trimethylsilylimidazole with primary alkyl halides leads to the corresponding 1-alkylated heterocyclic compounds in high yields. researchgate.net This suggests that the halide ion acts as a nucleophile, attacking the silicon atom and displacing the pyrazole anion, which then reacts with the alkyl halide. Similarly, reactions with acyl chlorides result in the formation of 1-acylated derivatives. researchgate.net

The reactivity of the Si-N bond is also exploited in the synthesis of N-heterocycle substituted silyl ligands. For instance, the reaction of Cl₃Si–FeCp(CO)₂ with sodium pyrrolide results in the substitution of the chloride ligands on the silicon atom with pyrrolyl groups. acs.org A similar transformation is observed with the anionic complex Cl₃Si–Fe(CO)₄⁻. acs.org These reactions demonstrate the feasibility of nucleophilic substitution at the silicon center of a silyl-metal complex, providing a route to novel organometallic compounds.

Electrophilic Reactivity and Halogenation of Silylated Pyrazoles

The pyrazole ring is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution reactions. The position of substitution is influenced by the substituents already present on the ring. The C4 position of the pyrazole ring is generally the most nucleophilic and readily undergoes electrophilic substitution. nih.govresearchgate.net

The presence of a trimethylsilyl group can influence the regioselectivity of electrophilic aromatic substitution. In the case of (trimethylsilyl)-1-methylpyrazoles, electrophilic halogenation can lead to ipso-substitution, where the silyl group is replaced by a halogen atom. acs.org This provides a regioselective method for the introduction of halogens at specific positions on the pyrazole ring. The ipso-directing influence of the trimethylsilyl group is a key factor in these transformations. researchgate.net

Halogenation of pyrazoles can also be achieved using N-halosuccinimides (NXS, where X = Br, Cl, I). researchgate.net This method is generally effective for the halogenation of the C4 position. For the synthesis of 3- or 5-halogenated pyrazoles, the C4 position usually needs to be blocked. researchgate.net However, an alternative approach involves the C5 halogenation of suitably N-substituted pyrazole anions. researchgate.net

The following table provides examples of electrophilic halogenation reactions of silylated pyrazoles:

| Substrate | Reagent | Product | Key Observation | Reference(s) |

| (Trimethylsilyl)-1-methylpyrazoles | Halogenating agents | Halogenated pyrazoles | Ipso-desilylation | acs.orgresearchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | N-Halosuccinimides (NXS) | 4-Halogenated pyrazole derivatives | Metal-free C-H halogenation | researchgate.net |

| Hydrazones of CF₃-ynones | Electrophilic halogenating agents | 4-Halo-substituted 3-CF₃-pyrazoles | Regioselective synthesis | acs.org |

This table is interactive. You can filter and sort the data to explore the different reaction outcomes.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving 1-(trimethylsilyl)pyrazole is crucial for optimizing reaction conditions and designing new synthetic strategies. Both computational and experimental studies have provided valuable insights into the intricate pathways of these transformations.

Theoretical studies, often employing density functional theory (DFT), have been used to investigate the dynamic processes in trimethylsilyl-1H-pyrazoles, such as prototropy and silylotropy. researchgate.net Calculations of chemical shifts (¹H, ¹³C, ¹⁵N, and ²⁹Si) and reaction barriers have shown good agreement with experimental data, allowing for the prediction of unmeasured values and the elucidation of reaction mechanisms. researchgate.net For instance, the prototropic barrier of 4-trimethylsilyl-1H-pyrazole and the silylotropic barriers of 1-trimethylsilyl-1H-pyrazole have been calculated, providing a deeper understanding of these intramolecular processes. researchgate.net

Experimental techniques, such as NMR spectroscopy, are invaluable for studying reaction mechanisms. For example, ¹H and ²⁹Si NMR have been used to investigate the mechanism of organocatalyzed reactions, including the role of water and the formation of silylated side-products like trimethylsilanol. mdpi.com

The concerted metalation-deprotonation (CMD) mechanism is a key pathway in many transition-metal-catalyzed C-H activation reactions. wikipedia.orgresearchgate.net This mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously, with a base assisting in the deprotonation. wikipedia.org The CMD pathway is particularly common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org

In the context of silylated pyrazoles, the CMD mechanism has been proposed for palladium-catalyzed cyclization reactions. For example, the transformation of bromophenyl trimethylsilyl pyrazole intermediates into benzosilino pyrazoles is believed to proceed via a Pd-catalyzed activation of a C(sp³)-H bond alpha to the silicon atom. researchgate.netnih.govx-mol.com The reaction conditions, which are compatible with the pyrazole ring, suggest a CMD mechanism is at play. researchgate.netnih.govx-mol.com

The CMD mechanism is also relevant in direct arylation reactions. researchgate.net Mechanistic studies have shown that a basic ligand on the metal plays a crucial role in the C-H bond cleavage step, supporting a unified CMD mechanism. researchgate.net

Influence of Electronic and Steric Factors on Regioselectivity and Reaction Rates

The reactivity of 1-(trimethylsilyl)pyrazole is significantly governed by a combination of electronic and steric factors, which dictate the regioselectivity and rates of its reactions. The pyrazole ring itself possesses distinct electronic properties, with the N2 nitrogen atom being basic and nucleophilic, while the carbon atoms' reactivity is influenced by the two nitrogen atoms. nih.gov The introduction of the trimethylsilyl (TMS) group at the N1 position further modulates this reactivity profile.

In catalytic silylation reactions of pyrazoles, the regioselectivity is predominantly controlled by steric hindrance. chemrxiv.orgescholarship.org For instance, in the iridium-catalyzed silylation of pyrazoles, reactions tend to occur at the most sterically accessible C-H bond. chemrxiv.orgescholarship.org When the two aromatic C-H bonds are in similar steric environments, as in 1,3-dimethylpyrazole (B29720), silylation occurs selectively at the 5-position, which is consistent with the preference for functionalization alpha to heteroatoms. chemrxiv.orgescholarship.org However, for pyrazoles bearing larger substituents on a nitrogen atom, the silylation occurs at the C-H bond distal to that nitrogen, highlighting the dominance of steric effects. chemrxiv.orgescholarship.org Electronic effects are considered a secondary influence in determining the outcome of these reactions. chemrxiv.org This principle of steric dominance is also observed in other heterocyclic systems, where bulky silyl groups can hinder the approach of reactants. escholarship.org

The interplay between electronic and steric effects is also evident in N-arylation reactions of unsymmetrical pyrazoles. The choice of ligands in copper-catalyzed reactions can direct the arylation to either nitrogen atom by tuning the metallotautomers. nih.gov For alkyl-substituted pyrazoles, an increase in the steric bulk of the substituent at the 3-position (from methyl to isopropyl to tert-butyl) leads to a corresponding increase in regioselectivity for N-arylation at the less hindered nitrogen. nih.gov In cases where a substituent can chelate with the metal catalyst, such as an ester group, the regioselectivity can be inverted, favoring the nitrogen atom further away from the chelating group. nih.gov

The electronic nature of the pyrazole ring and its substituents also plays a crucial role. The pyrazole nucleus is electron-rich, but the two nitrogen atoms decrease the electron density at the C3 and C5 positions, making them susceptible to electrophilic attack. nih.gov In reactions involving electrophiles, the electronic properties of both the pyrazole substrate and the attacking reagent determine the reaction's feasibility and outcome. For example, in [3+2] cycloaddition reactions, the silylated alkene component can act as the electrophile when reacting with nucleophilic nitrile N-oxides. mdpi.com

The following table summarizes the observed regioselectivity in the silylation of substituted pyrazoles, demonstrating the influence of steric factors.

| Substrate | Silylation Position | Primary Influencing Factor | Reference |

| 1,3-Dimethylpyrazole | 5-position | Electronic and Steric | chemrxiv.org, escholarship.org |

| N-Tosylpyrazole | Distal to N-Tosyl | Steric | chemrxiv.org, escholarship.org |

| N-Boc-pyrazole | Distal to N-Boc | Steric | chemrxiv.org |

Analysis of Transition States and Energy Barriers in Reactions of Silylated Pyrazoles

The mechanistic pathways and reactivity of silylated pyrazoles are underpinned by the energetics of their transition states. Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energy barriers associated with various reactions involving 1-(trimethylsilyl)pyrazole.

One of the fundamental dynamic processes for 1-(trimethylsilyl)pyrazole is silylotropy, which involves the migration of the trimethylsilyl group between the two nitrogen atoms. Theoretical calculations have been employed to determine the energy barrier for this process. For 1-trimethylsilyl-1H-pyrazole, the calculated silylotropic barrier establishes the energetic cost of this intramolecular rearrangement. researchgate.net These calculations are generally in good agreement with experimental values obtained through dynamic NMR studies. researchgate.net

The presence of additives or coordinating species can also significantly influence transition state energies. For example, alkali metals are hypothesized to lower the energy barriers for silicon migration in certain iron-catalyzed reactions by coordinating to both the metal center and oxygen atoms in the substrate. chinesechemsoc.org

The table below presents calculated energy barriers for processes involving silylated pyrazoles and related silylation reactions.

| Process | Compound/System | Calculated Energy Barrier (kcal/mol) | Method/Level of Theory | Reference |

| Silylotropic Shift | 1-Trimethylsilyl-1H-pyrazole | ΔG‡ = 96.7 kJ·mol⁻¹ (23.1 kcal/mol) | Satisfactory with experiment | researchgate.net |

| Concerted Metalation-Deprotonation (Rate-Determining Step) | Pd-catalyzed cyclization of a TMS-pyrazole derivative | ΔG‡ = 26.4 | DFT | researchgate.net |

| Oxidative Addition of Benzene C-H bond | Ir(III) complex with 2,9-Me₂phen ligand | ΔG‡ = 21 | DFT | escholarship.org |

| Reductive Elimination of Phenylsilane | (L₁)Ir[Si]₂(H)₂(Ph) | ΔG‡ = 17 (relative to intermediates) | DFT | escholarship.org |

Advanced Research Applications in Organic Synthesis and Materials Science

Building Block for the Construction of Complex Heterocyclic Scaffolds and Derivatives

The strategic placement of the trimethylsilyl (B98337) group on the pyrazole (B372694) nitrogen makes 1-(trimethylsilyl)pyrazole an exceptional building block for synthesizing more complex heterocyclic structures. The TMS group often acts as a removable protecting group, enabling regioselective functionalization of the pyrazole core that would be difficult to achieve with an unprotected pyrazole. nih.govnih.gov

One key application is in the regioselective halogenation of the pyrazole ring. By leveraging the distinct reactivity of each position, different halogenated pyrazoles can be synthesized from a common silylated precursor. For instance, the C-4 position, being the most nucleophilic, can be directly halogenated, followed by the removal of the TMS group. Alternatively, the TMS group can facilitate lithiation at the C-5 position, allowing for subsequent reaction with an electrophilic halogen source. mdpi.com This controlled functionalization is fundamental for creating pyrazole-based building blocks with specific substitution patterns.

Furthermore, the presence of a trimethylsilyl group on the pyrazole ring has been shown to be essential for achieving high yields in palladium-catalyzed N-arylation reactions. nih.gov This method provides a direct route to N-arylpyrazoles, which are important substructures in many biologically active compounds. The coupling of 3-trimethylsilylpyrazole with various aryl halides proceeds efficiently, demonstrating the utility of the silyl (B83357) group in facilitating challenging C-N bond formations. nih.govorganic-chemistry.org These N-arylpyrazoles can then serve as precursors for even more complex fused heterocyclic systems. mdpi.com

The following table summarizes selected examples of complex heterocyclic derivatives synthesized using silylated pyrazoles.

| Starting Material | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| 3-Trimethylsilylpyrazole | Regioselective Halogenation | Halogenated Pyrazoles | Provides access to specifically substituted pyrazole building blocks. | mdpi.com |

| 3-Trimethylsilylpyrazole | Palladium-Catalyzed Arylation | N-Arylpyrazoles | Essential for high-yield synthesis of N-arylpyrazoles, key medicinal scaffolds. | nih.gov |

| SEM-Protected Pyrazoles* | Sequential C-Arylation | 4,5-Diaryl-SEM-pyrazoles | Allows for the construction of highly substituted pyrazoles in a single step. | nih.gov |

*SEM = 2-(trimethylsilyl)ethoxymethyl, a related silyl protecting group.

Intermediate in Multi-Step Synthetic Routes to Diversified Organic Compounds

In multi-step synthesis, 1-(trimethylsilyl)pyrazole functions as a key intermediate, primarily by protecting the pyrazole N-H proton. This protection strategy prevents unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. nih.gov Once the desired transformations are complete, the TMS group can be easily cleaved under mild conditions, restoring the N-H functionality for subsequent reactions or as a feature in the final product. beilstein-journals.org

The 2-(trimethylsilyl)ethoxymethyl (SEM) group, a closely related silyl-based protecting group, exemplifies this utility. The SEM group is stable under various catalytic arylation conditions. Its use has enabled the development of sequential, regioselective C-arylation reactions. By protecting one nitrogen, another position on the pyrazole ring can be functionalized; the SEM group can then be transposed to the other nitrogen, allowing for a second, different functionalization, leading to highly complex and diverse pyrazole structures. nih.gov

This protecting group strategy is crucial in the synthesis of pharmaceuticals and other high-value organic compounds where precise control over the sequence of reactions is necessary. beilstein-journals.org The ability to introduce functionality at specific positions of the pyrazole ring systematically makes silylated pyrazoles indispensable intermediates.

Ligand Design and Application in Organometallic Chemistry and Homogeneous Catalysis

Pyrazole-containing ligands are of significant interest in organometallic chemistry and homogeneous catalysis due to their strong coordination to metal centers and the tunable electronic and steric properties of the pyrazole ring. mdpi.com 1-(Trimethylsilyl)pyrazole serves as an excellent precursor for creating functionalized pyrazole ligands. The ability to perform reactions on the pyrazole core before introducing it to a metal center allows for the rational design of ligands with specific properties. nih.gov

For example, functionalized pyrazolylpyridine ligands, which can be prepared from pyrazole precursors, are used to create metal complexes with tailored photophysical and catalytic properties. nih.gov The synthesis of these ligands often involves functionalizing the pyrazole ring, a process facilitated by the use of a silyl protecting group.

The resulting organometallic complexes, featuring pyrazole-based ligands, have found applications in various catalytic transformations. The coordination of the pyrazole to a metal alters its electronic properties, which can be harnessed in catalytic cycles. The N-H proton of a coordinated pyrazole, for instance, can become more acidic, playing a direct role in catalytic mechanisms such as transfer hydrogenation. The use of 1-(trimethylsilyl)pyrazole allows for the assembly of the complex, with subsequent cleavage of the TMS group to generate the catalytically active N-H moiety when needed.

Development of Functionalized Surfaces and Advanced Polymeric Materials

The application of pyrazole derivatives extends into materials science, where they are used as building blocks for advanced materials such as microporous organic polymers (MOPs). nih.gov These materials have applications in areas like gas capture and catalysis. While direct polymerization of 1-(trimethylsilyl)pyrazole is not widely documented, its chemical properties make it a promising candidate for the synthesis of functional polymers and for the modification of surfaces.

The trimethylsilyl group is a well-established functional handle for surface modification, particularly on silica (B1680970) and other oxide surfaces. It can be used to anchor pyrazole-containing molecules onto a surface, creating a functionalized material with the specific chemical properties of the pyrazole ring, such as its metal-coordinating ability. This could be used to develop novel heterogeneous catalysts or sensors.

In polymer chemistry, silyl-functionalized monomers are valuable for controlled polymerization reactions and for post-polymerization modification. A silylated pyrazole could potentially be incorporated into a polymer backbone or as a pendant group. Subsequent cleavage of the silyl group would unmask the pyrazole N-H group, providing a site for further functionalization, cross-linking, or for imparting specific properties like hydrophilicity or metal-ion binding to the polymer. The synthesis of highly functionalized small molecules from silyl precursors highlights the potential for creating modifiable and complex motifs that could be translated to materials science. acs.orgresearchgate.net

Computational and Theoretical Investigations of 1 Trimethylsilyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic structures of atoms and molecules, including pyrazole (B372694) derivatives. als-journal.comresearchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), DFT provides a deep understanding of molecular properties and reactivity. researchgate.netderpharmachemica.com

Studies on pyrazole systems frequently employ the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to optimize ground-state geometries and calculate electronic properties. researchgate.netresearchgate.netbohrium.com The HOMO and LUMO energies are particularly important, as their gap (ΔE) is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For substituted pyrazoles, the molecular electrostatic potential map is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For instance, in ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, DFT calculations have been used to study the MEP and frontier molecular orbitals, revealing that the crystal structures determined by X-ray diffraction are consistent with the computationally optimized geometries. researchgate.net Furthermore, computational studies using DFT can explain how the steric hindrance from a bulky trimethylsilyl (B98337) group influences reaction outcomes, such as favoring selective alkylation at the N1 position of the pyrazole ring.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic data, which is essential for structural elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR absolute shieldings, which can then be converted into chemical shifts (δ). researchgate.netfu-berlin.de This combination of methods has been successfully applied to various azole compounds, including pyrazoles, providing results that align well with experimental observations. fu-berlin.deacs.org

Theoretical calculations of NMR chemical shifts for silylated pyrazoles provide valuable data for identifying and characterizing these compounds. A comprehensive study on 1-(trimethylsilyl)-1H-pyrazole and related isomers utilized GIAO/B3LYP/6–311++G(d,p) level calculations to determine ¹H, ¹³C, ¹⁵N, and ²⁹Si chemical shifts. researchgate.netcsic.es The agreement between the calculated and experimental values was found to be very good, allowing for the confident prediction of spectral data that has not yet been determined experimentally. researchgate.netcsic.es

The table below presents a comparison of the experimental and calculated NMR chemical shifts for 1-(trimethylsilyl)-1H-pyrazole. The strong correlation underscores the predictive power of modern quantum chemical methods. d-nb.inforuc.dk

| Nucleus | Position | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| ¹H | H3 | 7.47 | 7.54 |

| ¹H | H4 | 6.17 | 6.23 |

| ¹H | H5 | 7.71 | 7.74 |

| ¹H | SiMe₃ | 0.45 | 0.41 |

| ¹³C | C3 | 137.9 | 141.0 |

| ¹³C | C4 | 105.7 | 107.0 |

| ¹³C | C5 | 128.8 | 130.4 |

| ¹³C | SiMe₃ | -1.1 | -0.9 |

| ¹⁵N | N1 | -177.1 | -172.6 |

| ¹⁵N | N2 | -80.0 | -81.8 |

| ²⁹Si | Si | 12.3 | 11.9 |

Data sourced from a theoretical study on trimethylsilyl-1H-pyrazoles. researchgate.net

Modeling of Dynamic Processes: Silylotropy and Prototropy Barriers and Pathways

1-(Trimethylsilyl)-1H-pyrazole exhibits a dynamic process known as silylotropy, where the trimethylsilyl (TMS) group migrates between the two adjacent nitrogen atoms of the pyrazole ring. researchgate.net This intramolecular rearrangement is a type of tautomerism that can be studied using dynamic NMR spectroscopy and computational modeling. researchgate.net

DFT calculations have been employed to model the silylotropic barrier in 1-(trimethylsilyl)-1H-pyrazole. researchgate.net The mechanism of this migration has been established through these calculations, and the computed energy barriers show satisfactory agreement with experimental values derived from DNMR studies. researchgate.netresearchgate.net Similarly, the prototropic barrier (proton migration) in the related isomer, 4-trimethylsilyl-1H-pyrazole, has also been successfully modeled. researchgate.net These theoretical studies not only quantify the energy landscape of these dynamic processes but also elucidate the transition state structures involved in the migration pathways. researchgate.net

| Compound | Dynamic Process | Calculated Barrier (ΔG‡, kJ·mol⁻¹) | Experimental Barrier (ΔG‡, kJ·mol⁻¹) |

|---|---|---|---|

| 1-(Trimethylsilyl)-1H-pyrazole | Silylotropy | 107.7 | 96.7 |

| 4-Trimethylsilyl-1H-pyrazole | Prototropy (in methanol) | 66.4 | ~50 |

Data sourced from a theoretical study on dynamic processes in trimethylsilyl-1H-pyrazoles. researchgate.netresearchgate.net

Mechanistic Elucidation via Computational Simulations of Reaction Pathways

Computational simulations are a cornerstone of modern mechanistic chemistry, providing detailed insights into reaction pathways that are often inaccessible to experimental observation alone. science.govnih.gov For pyrazole systems, DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies for various reactions. mdpi.com

In the context of dynamic processes like prototropy in 4-trimethylsilyl-1H-pyrazole, computational models have been used to elucidate the role of the solvent in the transfer mechanism. researchgate.net Simulations that include explicit solvent molecules (like water or methanol) have shown how these molecules can mediate the proton transfer between the nitrogen atoms, thereby lowering the activation barrier compared to the gas phase. researchgate.net This detailed modeling helps to understand the specific steps and interactions that govern the reaction mechanism. While broad mechanistic studies on pyrazole synthesis exist, the computational elucidation of specific dynamic pathways, such as silylotropy and prototropy, provides a clear example of the power of these simulation techniques. researchgate.netresearchgate.net

Structure-Reactivity Relationship Studies through Computational Analysis

For example, electron-donating or withdrawing substituents can alter the electron density distribution across the pyrazole ring, which in turn affects the regioselectivity and rate of reactions. Computational studies using DFT have supported experimental findings that the bulky trimethylsilyl group sterically directs alkylation to the N1 position. Furthermore, DFT-calculated Fukui indices can be used to pinpoint the most nucleophilic and electrophilic sites within the molecule, offering a theoretical rationale for observed reaction patterns. The analysis of frontier molecular orbitals (HOMO and LUMO) also provides critical information; the energy and localization of these orbitals are directly related to the molecule's ability to act as an electron donor or acceptor, thus governing its role in chemical reactions. derpharmachemica.comresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-(trimethylsilyl)pyrazole. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁵N, and ²⁹Si, offer a comprehensive understanding of the molecule's structure and dynamics. The attachment of the trimethylsilyl (B98337) group to one of the nitrogen atoms significantly influences the chemical shifts of the pyrazole (B372694) ring nuclei compared to the parent pyrazole.

¹H NMR spectroscopy provides precise information about the electronic environment of the protons in the molecule. In 1-(trimethylsilyl)pyrazole, the spectrum is characterized by distinct signals for the three protons on the pyrazole ring and the nine equivalent protons of the trimethylsilyl (TMS) group.

The protons of the TMS group typically appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature of silicon-bound methyl groups. The protons on the pyrazole ring appear as distinct multiplets, with their chemical shifts and coupling patterns providing definitive evidence for the 1-substituted isomeric form. The H-5 proton is generally the most downfield, followed by the H-3 proton, with the H-4 proton being the most upfield of the ring protons.

Table 1: ¹H NMR Chemical Shift Data for 1-(trimethylsilyl)pyrazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~0.42 | Singlet |

| H-4 | ~6.22 | Triplet |

| H-3 | ~7.53 | Doublet |

| H-5 | ~7.78 | Doublet |

Data sourced from studies in non-polar solvents.

¹³C NMR spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum of 1-(trimethylsilyl)pyrazole displays signals for the three distinct carbons of the pyrazole ring and a single signal for the three equivalent methyl carbons of the TMS group. Silylation at the N-1 position influences the electron density around the ring carbons, leading to shifts in their resonance frequencies compared to unsubstituted pyrazole.

The carbon attached to the TMS group (C-5) and the adjacent carbon (C-4) experience notable shifts. The signal for the methyl carbons of the TMS group appears in the far upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for 1-(trimethylsilyl)pyrazole

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | ~-1.0 |

| C-4 | ~108.0 |

| C-3 | ~131.0 |

| C-5 | ~141.0 |

Data sourced from studies in non-polar solvents.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within heterocyclic systems like pyrazole. For 1-(trimethylsilyl)pyrazole, two distinct ¹⁵N signals are expected, corresponding to the silylated nitrogen (N-1) and the imine-like nitrogen (N-2).

The chemical shift of N-1 is significantly affected by the attachment of the electropositive silicon atom, which typically results in an upfield shift compared to the N-H nitrogen in the parent pyrazole. The N-2 atom, being part of a C=N double bond, resonates further downfield. This technique is crucial for confirming the site of silylation and for studying dynamic processes such as silylotropy, where the TMS group might exchange between the two nitrogen atoms. While specific data for this exact compound is not widely published, studies on related N-substituted pyrazoles provide the basis for these expected characterizations.

²⁹Si NMR spectroscopy provides direct characterization of the silicon atom's chemical environment. For 1-(trimethylsilyl)pyrazole, the spectrum exhibits a single resonance, confirming the presence of one unique silicon environment. The chemical shift is sensitive to the nature of the substituents attached to the silicon atom. In this case, being bonded to three methyl groups and a nitrogen atom of the pyrazole ring places the resonance in a well-defined region. This analysis is instrumental in confirming the successful incorporation of the trimethylsilyl group onto the pyrazole ring. The chemical shift for N-trimethylsilyl derivatives typically falls within a specific range, differentiating them from C-silylated isomers.

Table 3: ²⁹Si NMR Chemical Shift Data for 1-(trimethylsilyl)pyrazole

| Silicon Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| Si (CH₃)₃ | ~11.5 |

Referenced against external TMS (δ = 0 ppm).

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of 1-(trimethylsilyl)pyrazole, allowing for the unambiguous confirmation of its elemental formula (C₆H₁₂N₂Si). The technique provides a measured mass with high accuracy, which should correspond closely to the calculated exact mass of 140.0770.

Beyond molecular weight determination, mass spectrometry reveals characteristic fragmentation patterns upon ionization. For 1-(trimethylsilyl)pyrazole, the fragmentation is expected to involve several key pathways:

Loss of a Methyl Radical: A common initial fragmentation is the loss of a methyl group (•CH₃) from the TMS moiety, resulting in a prominent [M-15]⁺ ion.

Formation of the Trimethylsilyl Cation: Cleavage of the Si-N bond can produce the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at m/z 73.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the expulsion of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂), consistent with the fragmentation patterns observed for other pyrazole derivatives.

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the trimethylsilyl group to the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic vibrational modes within the molecule. The IR spectrum of 1-(trimethylsilyl)pyrazole is distinguished by the absence of the broad N-H stretching band (typically found around 3100-3500 cm⁻¹) seen in unsubstituted pyrazole, providing strong evidence for substitution on the nitrogen atom.

Key diagnostic bands in the spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups of the TMS moiety appears just below 3000 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations characteristic of the pyrazole ring are typically found in the 1400-1600 cm⁻¹ region.

Trimethylsilyl Group Vibrations: The TMS group gives rise to several strong, characteristic bands. A strong Si-C symmetric stretching vibration is observed around 1250 cm⁻¹, and Si-C asymmetric stretching appears near 840 cm⁻¹. The C-H bending (scissoring and rocking) of the methyl groups also produces distinct signals.

Table 4: Characteristic IR Absorption Bands for 1-(trimethylsilyl)pyrazole

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 2980 | Medium-Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium |

| Si-CH₃ Symmetric Bend | ~1250 | Strong |

| Si-C Asymmetric Stretch | ~840 | Strong |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray crystallography is a definitive technique for determining the solid-state molecular and crystal structure of compounds. In the case of silylated pyrazoles, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Research on a related compound, 3-methyl-5-trimethylsilyl-1H-pyrazole, has provided detailed crystallographic data, offering insights into the structural effects of the trimethylsilyl group on the pyrazole ring. The study revealed that the compound crystallizes in a tetragonal space group. nih.goviucr.org The molecular identity was confirmed as the 5-trimethylsilyl-3-methyl-1H-pyrazole tautomer. nih.govnih.gov The structure is isomorphous with that of 5-tert-butyl-3-methyl-1H-pyrazole. nih.goviucr.org

A significant feature of the crystal structure is the formation of an N—H⋯N hydrogen-bonded tetramer, which organizes around a crystallographic fourfold rotoinversion axis. nih.goviucr.orgnih.gov At a temperature of 100 K, the trimethylsilyl groups were found to be well-ordered, in contrast to the rotational disorder observed for the tert-butyl group in its isomorphous counterpart at 240 K. iucr.orgiucr.org The crystal data and refinement details for 3-methyl-5-trimethylsilyl-1H-pyrazole are summarized below.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₄N₂Si |

| Formula weight (Mᵣ) | 154.29 |

| Temperature (T) | 100 K |

| Crystal system | Tetragonal |

| Space group | I 4₁/a |

| Unit cell dimensions | a = 19.221 (3) Å c = 10.5812 (18) Å |

| Volume (V) | 3909.4 (15) ų |

| Z | 16 |

| Radiation | Mo Kα |

| Reflections collected | 14542 |

| Independent reflections | 2240 |

| Final R indexes [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.046 |

| R indexes (all data) | wR(F²) = 0.121 |

| Goodness-of-fit (S) | 1.11 |

Integration of Experimental and Computational Spectroscopic Data for Enhanced Structural Understanding

The integration of experimental spectroscopic data with high-level computational methods provides a powerful approach for a more profound understanding of the structural and dynamic properties of molecules like 1-(trimethylsilyl)pyrazole. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic parameters such as NMR chemical shifts with high accuracy, aiding in the assignment of experimental spectra and providing insights into electronic structures.

A theoretical study on trimethylsilyl-1H-pyrazoles employed the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311++G(d,p) level to calculate ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR chemical shifts. researchgate.net The calculated values for 1-trimethylsilyl-1H-pyrazole showed very good agreement with the available experimental data. researchgate.net This synergy between theoretical predictions and experimental results allows for a confident prediction of spectroscopic values that may be difficult to obtain experimentally and helps in establishing the mechanisms of dynamic processes such as prototropy and silylotropy. researchgate.netresearchgate.net

The comparison of calculated and experimental NMR chemical shifts for 1-trimethylsilyl-1H-pyrazole demonstrates the accuracy of the computational approach.

| Nucleus | Position | Experimental Value | Calculated Value (GIAO) |

|---|---|---|---|

| ¹H | H3 | 7.47 | 7.55 |

| ¹H | H4 | 6.17 | 6.23 |

| ¹H | H5 | 7.17 | 7.31 |

| ¹³C | C3 | 138.8 | 140.6 |

| ¹³C | C4 | 105.8 | 106.3 |

| ¹³C | C5 | 128.8 | 130.8 |

| ²⁹Si | - | 10.1 | 11.0 |

This integrated approach is crucial for studying phenomena like silylotropy, where the trimethylsilyl group migrates between nitrogen atoms. The calculations not only reproduce the experimental spectra but also allow for the determination of the energy barriers associated with these dynamic processes, providing a complete picture of the molecule's behavior. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(trimethylsilyl)pyrazole with high purity?

- Methodological Answer : The synthesis typically involves silylation of pyrazole using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or imidazole) under anhydrous conditions. For example, analogous silylation reactions for imidazole derivatives (e.g., 1-(trimethylsilyl)imidazole) achieve >95% purity using dichloromethane as a solvent and reflux conditions . Characterization via -NMR should show a singlet for the trimethylsilyl (-Si(CH)) group at δ 0.2–0.5 ppm, while IR spectroscopy confirms Si-C bonding at ~1250 cm.

Q. How can researchers resolve discrepancies in spectral data during compound characterization?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from residual solvents, incomplete silylation, or hygroscopicity. For instance, elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity . If NMR signals overlap (e.g., aromatic protons in pyrazole), use deuterated DMSO for sharper peaks or employ -NMR to distinguish between silylated and non-silylated carbons .

Q. What solvents and catalysts are compatible with 1-(trimethylsilyl)pyrazole in further functionalization?

- Methodological Answer : The trimethylsilyl (TMS) group is sensitive to protic solvents and strong acids/bases. For cross-coupling reactions (e.g., Suzuki-Miyaura), use anhydrous THF or toluene with Pd(PPh) as a catalyst. Avoid methanol or water, which may cleave the TMS group .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the electronic properties of pyrazole in catalytic applications?

- Methodological Answer : The TMS group acts as an electron-donating substituent, stabilizing intermediates in reactions like Diels-Alder cycloadditions. Computational studies (DFT) can quantify charge distribution: the TMS group reduces the electron density on the pyrazole ring by ~0.1 eV, enhancing reactivity toward electrophiles . Experimental validation via cyclic voltammetry shows a 0.2 V anodic shift in oxidation potentials compared to unsubstituted pyrazole .

Q. What strategies mitigate steric hindrance from the TMS group in supramolecular assembly?

- Methodological Answer : Steric effects can impede π-π stacking or hydrogen bonding. To address this, introduce flexible linkers (e.g., ethylene glycol chains) between the TMS group and the pyrazole core. X-ray crystallography of analogous compounds (e.g., 2-(1-(trimethylsilyl)ethyl)furan) reveals torsional angles of 15–25°, optimizing packing efficiency .

Q. How can researchers design biological activity studies for 1-(trimethylsilyl)pyrazole derivatives?

- Methodological Answer : Prioritize derivatives with substituents at the 3- and 5-positions of pyrazole, which enhance interactions with biological targets (e.g., kinases). For cytotoxicity assays (e.g., against MDA-MB-468 cells), use ROS generation and caspase-3 activation as mechanistic endpoints . Ensure the TMS group is retained during assays by verifying stability in DMSO/PBS mixtures via LC-MS .

Data Contradiction Analysis

Q. Why do computational predictions of boiling points for silylated pyrazoles often deviate from experimental values?

- Methodological Answer : Predicted boiling points (e.g., 619°C for a fluorinated pyrazole derivative ) may overestimate due to assumptions of ideal gas behavior. Experimental measurements under reduced pressure (e.g., 150–200°C at 0.1 mmHg) align better with observed volatility. Always validate computational models (e.g., COSMO-RS) with differential scanning calorimetry (DSC) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.